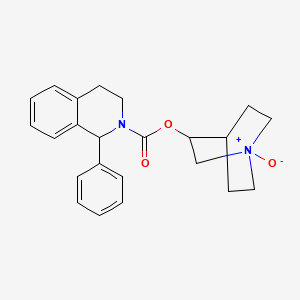

(R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide

説明

The compound (R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a chiral molecule featuring a quinuclidine 1-oxide core linked via an ester bond to an (S)-configured 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. Key structural attributes include:

- The ester linkage may confer susceptibility to hydrolysis, impacting pharmacokinetics.

特性

分子式 |

C23H26N2O3 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl) 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2 |

InChIキー |

PNHAPLMCCXMFAI-UHFFFAOYSA-N |

正規SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] |

製品の起源 |

United States |

準備方法

Cyclization of Phenethylamine Derivatives

- Method: Condensation of phenethylamine with benzoyl chloride or benzoic acid derivatives, followed by cyclization.

- Reaction Conditions: Use of alkali metal hydroxides (e.g., sodium hydroxide) in aqueous media, with subsequent cyclization facilitated by phosphorus pentoxide and chloride phosphorus in benzene solvent at elevated temperatures.

- Advantages: Avoids organic solvents, reduces environmental impact, and simplifies purification by insolubility of intermediates in aqueous media.

- Reference: The process described in patent CN103159677A demonstrates a solvent-free approach, emphasizing eco-friendly synthesis and cost efficiency.

Asymmetric Synthesis

- Method: Employing chiral catalysts or optical resolution techniques (e.g., tartaric acid resolution) to obtain optically active (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- Challenges: Increased step count and operational complexity.

- Alternative: Use of diastereomeric mixture as a precursor, which can be directly utilized in subsequent steps, reducing the need for resolution.

Formation of the Quinuclidine Core

The quinuclidine moiety can be introduced via nucleophilic substitution or cyclization of suitable precursors:

- Method: Reaction of the tetrahydroisoquinoline with (R)-quinuclidin-3-yl carbonate or related derivatives.

- Reaction Conditions: Typically performed in inert solvents such as aromatic hydrocarbons or ethers, under reflux or controlled temperatures.

- Catalysts: Alkali metal alkoxides (e.g., sodium tert-butoxide) facilitate nucleophilic attack and cyclization.

Oxidation to Quinuclidine N-oxide

The oxidation step involves converting the quinuclidine nitrogen to its N-oxide form:

- Reagents: m-Chloroperbenzoic acid (m-CPBA) is the reagent of choice.

-

- The quinuclidine derivative is dissolved in an inert solvent (e.g., dichloromethane).

- The reaction is conducted at low temperatures (~5°C) to control the oxidation rate.

- The mixture is stirred for approximately 1 hour, then quenched with water.

- The organic layer is washed sequentially with sodium thiosulfate solution and water to remove residual oxidant.

- Purification is achieved through column chromatography using ethyl acetate and methanol.

Data: The process yields the N-oxide with high purity (>99%) and yields around 83%.

Reference: The synthesis described in patent US20160121030A provides a detailed protocol with NMR, IR, and MS data confirming the structure.

Coupling of the Phenyl-Tetrahydroisoquinoline with the Quinuclidine N-oxide

The final step involves esterification or carbamate formation:

- Method: Activation of the carboxyl group (e.g., via carbonyldiimidazole or similar coupling agents) followed by reaction with the amino group of the tetrahydroisoquinoline derivative.

- Reaction Conditions: Reactions typically occur in inert solvents like dichloromethane or tetrahydrofuran at low temperatures.

- Outcome: Formation of the target compound with stereochemical fidelity, preserving the (R) and (S) configurations.

Summary of Key Data and Discoveries

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of tetrahydroisoquinoline | Benzoyl chloride, phenethylamine | Alkali hydroxide, reflux | Variable | Eco-friendly, solvent-free options available |

| Cyclization to isoquinoline | Phosphorus pentoxide, chloride phosphorus | Benzene, reflux | High | Simplifies process, reduces waste |

| Formation of quinuclidine core | Quinuclidin-3-yl carbonate | Inert solvent, reflux | Moderate to high | Stereoselective options possible |

| Oxidation to N-oxide | m-CPBA | 5°C, 1 hour | 83%, >99% purity | Confirmed via NMR, IR, MS |

| Coupling to form final compound | Coupling agents (e.g., DIC, EDC) | Inert solvent, low temp | Variable | Stereochemically controlled |

Research Discoveries and Innovations

- Eco-friendly Approaches: Recent developments focus on solvent-free synthesis and the use of less toxic reagents, significantly reducing environmental impact.

- Stereoselective Synthesis: Use of chiral catalysts and resolution techniques to produce optically active intermediates, crucial for biological activity.

- Process Simplification: Utilizing diastereomeric mixtures to bypass complex resolution steps, streamlining industrial production.

- Mechanistic Insights: Studies reveal that cyclizations and oxidations proceed via well-understood pathways, enabling optimization for higher yields and purity.

化学反応の分析

Types of Reactions

®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the 1-oxide back to the parent quinuclidine compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-oxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Parent quinuclidine compound.

Substitution: Various substituted quinuclidine derivatives.

科学的研究の応用

®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of quinuclidine derivatives.

Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

作用機序

The mechanism of action of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

*Inferred from structural analogs.

Key Observations:

Quinuclidine Derivatives: The target compound’s quinuclidine 1-oxide group distinguishes it from 2-(diphenylmethyl)-quinuclidin-3-one (), which has a ketone at position 3. The ester linkage in the target compound contrasts with the diphenylmethyl group in , suggesting divergent metabolic pathways (e.g., esterase-mediated hydrolysis vs. oxidative metabolism of aromatic groups).

Tetrahydroisoquinoline (THIQ) Analogs: The oxazole-containing compound in shares the THIQ moiety but replaces the quinuclidine-ester with a dihydro-oxazole ring. Oxazoles are rigid and may enhance metabolic stability compared to esters, though at the cost of synthetic complexity .

3-O-Feruloylquinic Acid :

Physicochemical and Pharmacological Properties

- Solubility: The quinuclidine 1-oxide group likely increases solubility compared to non-polar analogs like 2-(diphenylmethyl)-quinuclidin-3-one.

- Metabolic Stability : The ester group in the target compound may render it prone to hydrolysis, whereas oxazole () and diphenylmethyl () groups are more resistant to enzymatic degradation.

- Stereochemical Impact : The (S)-THIQ configuration in the target compound and ’s analog suggests enantioselective interactions with biological targets, a common feature in receptor-ligand systems .

生物活性

(R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure that includes a quinuclidine moiety and a tetrahydroisoquinoline derivative. Its molecular formula is , and it has a molecular weight of approximately 336.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.43 g/mol |

| CAS Number | Not available |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly in the dopaminergic and serotonergic pathways.

Enzyme Inhibition

Studies have shown that compounds similar to (R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide can inhibit monoamine oxidase (MAO), which plays a crucial role in the degradation of neurotransmitters such as dopamine and serotonin . The inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .

Study 2: Behavioral Studies in Animal Models

In animal models, administration of (R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide demonstrated significant improvements in behavioral tests associated with depression and anxiety. The results suggested that the compound modulates serotonergic pathways, leading to enhanced mood-related behaviors .

Pharmacological Profile

The pharmacological profile of (R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide includes:

Table 2: Pharmacological Activities

| Activity | Effect |

|---|---|

| MAO Inhibition | Moderate |

| Antioxidant Activity | Significant |

| Neuroprotective Potential | High |

| Behavioral Improvement | Positive in animal models |

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Stereochemical Control Method |

|---|---|---|---|

| 1 | Chiral Brønsted acid catalyst, toluene, 80°C | 65–75 | Asymmetric catalysis |

| 2 | mCPBA, CH₂Cl₂, 0°C → RT | 85 | Kinetic control |

| 3 | EDC, DMAP, DMF, RT | 70–80 | Low-temperature coupling |

Basic: Which analytical techniques are most reliable for confirming structural integrity and enantiomeric purity?

Answer:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and stereochemistry. NOESY experiments can confirm spatial proximity of chiral centers .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers. Purity >98% is typically required for pharmacological studies .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated for related tetrahydroisoquinoline derivatives .

Advanced: How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:

- Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–9 buffers) and monitor degradation via LC-MS. Hydrolysis of the ester or oxidation of the quinuclidine oxide are primary concerns .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C. For example, if degradation follows first-order kinetics at elevated temperatures, extrapolate half-life under standard storage .

Q. Table 2: Degradation Products Under Stress Conditions

| Condition | Major Degradation Products | Analytical Method |

|---|---|---|

| pH 2, 70°C | Tetrahydroisoquinoline carboxylic acid, quinuclidine | LC-MS/MS |

| UV light, 48h | N-Oxide reduction products | HPLC-DAD |

Advanced: How can conflicting bioactivity data across in vitro assays be resolved methodologically?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls. Variability in membrane permeability or efflux pumps may explain discrepancies .

- Dose-Response Curves : Perform 8-point concentration series (1 nM–100 µM) to calculate IC values. Use nonlinear regression to compare potency across studies .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies, weighting results by assay robustness .

Advanced: What computational strategies are effective for predicting environmental fate and ecotoxicology?

Answer:

- QSAR Modeling : Use software like EPI Suite to estimate logP (lipophilicity) and biodegradation potential. High logP (>3) suggests bioaccumulation risk .

- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or aquatic enzymes to predict transformation pathways (e.g., hydrolysis, photolysis) .

Q. Table 3: Predicted Environmental Parameters

| Parameter | Value | Implication |

|---|---|---|

| logP | 2.8 | Moderate bioaccumulation risk |

| DT (water) | 14 days | Persistent in aquatic systems |

Advanced: How can in silico and in vitro methods be integrated to study target interactions?

Answer:

- Docking Studies : Use AutoDock Vina to screen against targets (e.g., GPCRs, kinases). Prioritize binding poses with ΔG < -8 kcal/mol .

- Surface Plasmon Resonance (SPR) : Validate docking results by measuring real-time binding kinetics (k/k) .

- Mutagenesis : Engineer target proteins with alanine substitutions to confirm critical binding residues predicted computationally .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent oxidation .

Advanced: How can researchers optimize synthetic yield while minimizing racemization?

Answer:

- Low-Temperature Coupling : Perform esterification at -20°C to slow reaction kinetics and reduce epimerization .

- Protecting Groups : Temporarily protect the quinuclidine N-oxide with a tert-butyl group during synthesis .

- In Situ Monitoring : Use FTIR to track carbonyl stretching (1720 cm) and confirm reaction completion without side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。